N-[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
Description
N-[(2Z)-3-(3,5-Dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a thienothiazole-derived compound characterized by a fused bicyclic core containing sulfur atoms, a sulfone group (5,5-dioxido), and a 3,5-dimethylphenyl substituent. The Z-configuration at the C2 position is critical for its stereoelectronic properties, influencing molecular interactions and stability .
Properties
Molecular Formula |
C16H20N2O3S2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
InChI |
InChI=1S/C16H20N2O3S2/c1-4-15(19)17-16-18(12-6-10(2)5-11(3)7-12)13-8-23(20,21)9-14(13)22-16/h5-7,13-14H,4,8-9H2,1-3H3 |
InChI Key |
HGUCMUSCDIICCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves the reaction of 3,5-dimethylphenyl derivatives with thieno[3,4-d][1,3]thiazole intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate can yield similar thiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- The compound has been studied for its potential as a therapeutic agent due to its biological activity against various diseases. For instance, it may act as an agonist for specific receptors involved in hematopoiesis, particularly thrombopoietin receptors which enhance platelet production and could be beneficial in treating thrombocytopenia .
-
Chemical Biology
- N-[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can be utilized in chemical biology studies to explore protein-ligand interactions. Its unique structure allows researchers to investigate how modifications affect binding affinities and biological responses.
-
Material Science
- The compound's stability and solubility make it a candidate for developing new materials with specific properties. Its derivatives could be explored for use in polymer science or as components in electronic materials due to their electronic properties.
Case Study 1: Thrombopoietin Receptor Agonism
A study demonstrated that derivatives of this compound could effectively enhance platelet production in vitro. The findings suggest that modifications to the thiazole ring can significantly impact receptor affinity and bioactivity .
Case Study 2: Insecticidal Properties
Research indicated that similar compounds exhibit insecticidal properties against pests affecting stored grains. The mechanism involves disrupting physiological processes in insects at low concentrations . This highlights the potential application of this compound as a biofumigant.
Comparative Data Table
| Application Area | Description | Potential Benefits |
|---|---|---|
| Pharmaceutical | Agonist for thrombopoietin receptor | Treatment of thrombocytopenia |
| Chemical Biology | Study of protein-ligand interactions | Insights into drug design |
| Material Science | Development of new materials | Enhanced electronic properties |
| Agricultural Chemistry | Insecticidal properties against stored grain pests | Natural pest control solutions |
Mechanism of Action
The mechanism by which N-[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in aryl substituents, heterocyclic cores, and functional groups. Key comparisons include:
Key Findings
3,4-Dimethoxyphenyl (): Methoxy groups increase electron-donating capacity, altering π-π stacking interactions but reducing thermal stability (lower m.p.) . 4-Cyanophenyl (, b): Introduces polarity (C≡N), lowering logP values compared to methyl/methoxy analogs .
Heterocyclic Core Variations: Tetrahydrothieno[3,4-d]thiazole (target and ): The fused bicyclic system provides conformational rigidity, favoring selective binding to planar targets . Thiazolo[3,2-a]pyrimidine (): The extended π-system may enhance UV absorption, useful in photophysical applications .
Functional Group Contributions: Sulfone Group: Present in the target and compounds, improves aqueous solubility and metabolic stability via hydrogen bonding .
Physicochemical Properties
- Melting Points : Trimethyl-substituted analogs (e.g., 11a, m.p. 243–246°C) exhibit higher thermal stability than methoxy derivatives (e.g., compound) due to reduced molecular symmetry .
- Solubility: Sulfone-containing compounds (target, ) show improved solubility in polar solvents (e.g., DMSO, ethanol) compared to nitro/hydrazide derivatives .
Biological Activity
N-[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₂O₂S₂
- Molecular Weight : 302.43 g/mol
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that modifications in the thiazole ring could enhance antibacterial activity against various strains of bacteria. For instance, derivatives similar to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis .
Anticancer Properties
Thiazole-based compounds have also been explored for their anticancer potential. Studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For example, thiazole derivatives have been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The specific mechanism by which this compound exerts its effects remains to be fully elucidated but is likely related to its structural features.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives are also noteworthy. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. This suggests a potential application in treating inflammatory diseases . The specific activity of this compound in this context requires further investigation.
Research Findings and Case Studies
Several studies have investigated the biological activities of thiazole derivatives:
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assign peaks to confirm the Z-configuration of the propanamide moiety and the tetrahydrothieno[3,4-d]thiazole core. For example, aromatic protons from the 3,5-dimethylphenyl group appear as singlets in the 6.8–7.2 ppm range .
- IR Spectroscopy : Key absorptions include C=O (1650–1700 cm⁻¹), sulfone (S=O, 1150–1250 cm⁻¹), and C=N (1550–1600 cm⁻¹) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., deviations <0.3% indicate purity) .
How should researchers resolve contradictions between calculated and experimentally observed elemental analysis data?
Advanced Research Focus
Discrepancies often arise from incomplete purification or hygroscopic byproducts.
Methodological Steps :
Repurification : Recrystallize the compound using mixed solvents (e.g., ethanol-DMF) to remove trapped solvents or salts .
Thermogravimetric Analysis (TGA) : Confirm thermal stability and detect residual solvents.
Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) to rule out isotopic interference .
For example, a 0.5% nitrogen deviation in a related thiazole derivative was resolved via repeated recrystallization .
What strategies are effective for modifying the 3,5-dimethylphenyl or propanamide moieties to enhance biological activity?
Q. Advanced Research Focus
- Substitution on the Aromatic Ring : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the para position to improve electrophilicity. Analogous compounds with 4-chlorophenyl groups showed enhanced anticancer activity .
- Propanamide Modifications : Replace the propanamide with a hydrazide (e.g., propanehydrazide) to enable Schiff base formation, as seen in derivatives with nitrothiophene substituents .
- Scaffold Hybridization : Fuse the tetrahydrothienothiazole core with pyrimidine or pyridine rings, mimicking EGFR inhibitors like those in thiazolo[3,2-a]pyrimidine derivatives .
How can computational models predict the physicochemical properties or reactivity of this compound?
Q. Advanced Research Focus
- ACD/Labs Percepta : Predict logP (lipophilicity), pKa, and solubility using fragment-based algorithms. For example, sulfone groups reduce logP by ~1.5 units, impacting membrane permeability .
- Density Functional Theory (DFT) : Optimize the Z-configuration and evaluate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic reactivity .
- Molecular Docking : Screen against targets like EGFR kinase using PyMOL or AutoDock, leveraging structural data from analogs with IC50 values <1 µM .
What experimental design principles apply when investigating the compound’s stability under varying pH or temperature conditions?
Q. Advanced Research Focus
- pH Stability : Use buffered solutions (pH 1–13) and monitor degradation via HPLC at 24-hour intervals. Sulfone-containing compounds are typically stable at pH 4–8 but hydrolyze under strong acidic/basic conditions .
- Thermal Stability : Conduct isothermal TGA at 25–150°C. The tetrahydrothieno[3,4-d]thiazole core decomposes above 200°C, as observed in related sydnone derivatives .
- Light Sensitivity : Store samples in amber vials; UV-Vis spectroscopy can detect photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
